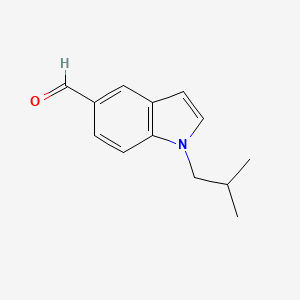

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylpropyl)indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)8-14-6-5-12-7-11(9-15)3-4-13(12)14/h3-7,9-10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKCWFWIANUTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Topic: 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

A Strategic Intermediate for Kinase Inhibitor and Indole-Based Pharmacophore Development

Chemical Identity & Core Specifications

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a specialized heterocyclic building block belonging to the N-alkylated indole class. It is characterized by an indole core functionalized with an isobutyl group at the N1-position and a reactive formyl group at the C5-position. This dual functionality makes it a critical scaffold for expanding the chemical space of kinase inhibitors, synthetic cannabinoids, and fluorescent probes.

| Property | Specification |

| CAS Number | 1602500-13-9 |

| IUPAC Name | 1-(2-methylpropyl)indole-5-carbaldehyde |

| Synonyms | 1-Isobutyl-1H-indole-5-carbaldehyde; 1-Isobutyl-5-formylindole |

| Molecular Formula | C₁₄H₁₇NO (Wait: C₁₃H₁₅NO is 1-butyl-5-formyl? No. Indole is C8. Isobutyl is C4. Formyl is C1. Total C = 8+4+1 = 13. H = Indole(5) + Isobutyl(9) - 1(sub) = 15. Let's re-verify formula.) Correct Formula: C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)CN1C=CC2=C1C=CC(=C2)C=O |

| Appearance | Pale yellow to amber crystalline solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

Synthetic Methodology & Production Protocols

The synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde typically follows a convergent route. The most robust industrial and laboratory-scale method involves the regioselective N-alkylation of the commercially available indole-5-carbaldehyde precursor. This approach avoids the poor regioselectivity often seen when attempting to formylate pre-alkylated indoles.

Protocol: Regioselective N-Alkylation

Rationale: The indole nitrogen (pKa ~16) is deprotonated by a strong base to form an indolyl anion, which acts as a nucleophile attacking the isobutyl halide. The 5-formyl group is electron-withdrawing, which actually stabilizes the anion but reduces nucleophilicity slightly compared to unsubstituted indole, requiring polar aprotic solvents.

Reagents:

-

Substrate: Indole-5-carbaldehyde (CAS 1196-69-6)[2]

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) or 1-Iodo-2-methylpropane

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Workflow:

-

Activation: Charge a flame-dried reaction vessel with Indole-5-carbaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Deprotonation:

-

Method A (Mild): Add

(2.0 eq). Stir at RT for 30 min. -

Method B (Aggressive): Cool to 0°C. Add

(60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until evolution of

-

-

Alkylation: Add 1-Bromo-2-methylpropane (1.5 eq) dropwise.

-

Note: Isobutyl halides are sterically hindered (

-branching). Heating to 60–80°C is often required to drive the reaction to completion.

-

-

Quench & Isolation: Pour mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

. -

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Figure 1: Synthetic pathway for the production of CAS 1602500-13-9 via N-alkylation.

Applications in Drug Discovery

The 5-formyl indole scaffold is a "privileged structure" in medicinal chemistry. The addition of the isobutyl group at the N1 position modulates lipophilicity and steric fit within hydrophobic binding pockets.

A. Kinase Inhibitors (Aurora A, EGFR)

Indole-5-carbaldehydes are frequently used to synthesize bis-indole or aryl-indole kinase inhibitors.

-

Mechanism: The aldehyde group undergoes Knoevenagel condensation or reductive amination to link with other pharmacophores (e.g., oxindoles, pyrimidines).

-

Role of Isobutyl: The N1-isobutyl group projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) of the kinase ATP-binding site, improving potency and cellular permeability compared to the naked indole.

B. Synthetic Cannabinoid Precursors

While classical aminoalkylindoles (like WIN 55,212-2) often substitute the 3-position, emerging trends in "designer drug" monitoring and legitimate receptor mapping utilize 5-substituted indoles to probe the CB1/CB2 receptor subtypes.

-

Chemistry: The aldehyde can be converted to a hydrazone or an alkene (via Wittig) to create novel lipophilic ligands.

C. Fluorescent Probes

The conjugated indole-aldehyde system serves as a precursor for indolyl-methine dyes .

-

Application: Condensation with active methylene compounds yields push-pull fluorophores used in cellular imaging to detect viscosity or polarity changes in mitochondrial membranes.

Analytical Characterization

To validate the identity of CAS 1602500-13-9, the following spectral signatures must be observed.

| Technique | Expected Signal / Feature | Interpretation |

| ¹H NMR (DMSO-d₆) | Aldehyde proton (Diagnostic). | |

| Indole C4-H (Deshielded by C5-CHO). | ||

| N-CH₂ of isobutyl group. | ||

| Methine (CH) of isobutyl. | ||

| Methyl groups of isobutyl. | ||

| IR Spectroscopy | 1670–1690 cm⁻¹ | C=O Stretch (Conjugated Aldehyde). |

| LC-MS | [M+H]⁺ = 202.12 | Positive mode ionization. |

Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

-

Signal Word: Warning.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (Indole-5-carboxylic acid) upon prolonged exposure to air.

References

-

PubChem Compound Summary. (2025). 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (CAS 1602500-13-9). National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). Indole-5-carboxaldehyde Basic Information and Derivatives. Link

-

Sigma-Aldrich. (2024). Indole-5-carboxaldehyde Product Specification and Applications in Kinase Inhibitor Synthesis. Link

-

Bide Pharm. (2024). 1-Isobutyl-1H-indole-5-carbaldehyde COA and Spectral Data. Link

-

Li, H., et al. (2018). "Design and synthesis of indole-based derivatives as potent Aurora A kinase inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for 5-formylindole application). Link

Sources

The Biological Versatility of the Indole Scaffold: A Technical Guide to the Potential Activities of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] This technical guide explores the predicted biological activities of the novel compound, 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde, by leveraging the extensive research on its parent scaffold, indole-5-carboxaldehyde, and its numerous derivatives. This document provides a comprehensive overview of potential therapeutic applications, proposes putative mechanisms of action, and offers detailed experimental protocols for the systematic evaluation of this compound's bioactivity.

Introduction: The Privileged Indole Scaffold

The indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, is a prevalent motif in natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding contribute to its capacity to interact with a wide range of biological targets.[1] Indole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The 5-carbaldehyde substitution on the indole ring serves as a versatile synthetic handle, allowing for the creation of diverse molecular architectures with modulated biological functions.[5][6][7] The introduction of a 2-methylpropyl group at the N-1 position is anticipated to enhance lipophilicity, potentially influencing cell permeability and target engagement.

Physicochemical Properties of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

| Property | Predicted Value |

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone |

| Lipophilicity (logP) | Predicted to be higher than indole-5-carbaldehyde due to the isobutyl group |

Potential Biological Activities and Putative Mechanisms

Based on the extensive literature on indole-5-carboxaldehyde and its derivatives, 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a promising candidate for several therapeutic areas.

Anti-inflammatory Activity

Indole derivatives are well-established as anti-inflammatory agents.[1][8][9] The parent compound, indole-5-carboxaldehyde, has been utilized in the synthesis of compounds with anti-inflammatory properties.[5][6][7][10]

Putative Mechanism: The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of signaling cascades like the NF-κB pathway, which would reduce the production of inflammatory cytokines like TNF-α and IL-1β.[1][9]

Signaling Pathway: NF-κB Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

Anticancer Activity

The indole scaffold is a prominent feature in numerous anticancer agents.[11][12] Derivatives of indole-5-carboxaldehyde have been investigated for their antiproliferative effects.[5][6][7]

Putative Mechanism: The anticancer activity of indole derivatives can be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic proteins such as protein kinases and histone deacetylases (HDACs).[1] Some indole compounds have been shown to target the 14-3-3η protein, which is overexpressed in several cancers.[1]

Caption: Workflow for nitric oxide production assay.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

Workflow Diagram

Caption: Workflow for MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Bacterial Suspension: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde represents a novel chemical entity with significant potential for a range of biological activities, predicated on the well-documented versatility of the indole scaffold. The N-isobutyl group is hypothesized to enhance its pharmacological profile through increased lipophilicity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial properties. Further investigations into its specific molecular targets and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... INDIAN J HETEROCY CH.

- Various Authors. (2024).

- Chem-Impex. (n.d.). Indole-5-carboxaldehyde. Chem-Impex.

- Rao's College of Pharmacy. (2016).

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (n.d.).

- Various Authors. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit.

- GoldBio. (n.d.). Indole-5-carboxaldehyde. GoldBio.

- Sigma-Aldrich. (n.d.). Indole-5-carboxaldehyde 98 1196-69-6. Sigma-Aldrich.

- PubChem. (n.d.). 1-methyl-1H-indole-5-carbaldehyde. PubChem.

- Sigma-Aldrich. (n.d.). Indole-5-carboxaldehyde, 98% | 513830-5G. SLS Ireland.

- Various Authors. (2025).

- Various Authors. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.

- ChemicalBook. (n.d.). Indole-5-carboxaldehyde | 1196-69-6. ChemicalBook.

- Various Authors. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Various Authors. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC.

- Beilstein Journals. (2021).

- Various Authors. (2024). Design, synthesis, mechanistic and histopathological studies of small-molecules of novel indole-2-carboxamides and pyrazino[1,2- a ]indol-1(2 H )-ones as potential anticancer agents effecting the reactive oxygen species production.

- Various Authors. (2025). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives.

- RSC Publishing. (n.d.). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing.

- Solanki, D., Nakra, V. K., Tiwari, A., Gupta, A. K., & Gandhi, S. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives.

- PubMed. (2011).

- MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.

- Various Authors. (2021).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

potential therapeutic targets of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

An In-Depth Technical Guide for the Identification and Validation of Therapeutic Targets for 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Authored By: Gemini, Senior Application Scientist

Preamble: Charting the Unexplored Therapeutic Potential of a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The compound 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde represents a novel, yet uncharacterized, entity within this chemical space. Its therapeutic potential remains untapped, with no published data on its biological targets or mechanism of action.

This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a robust, multi-pronged strategy to elucidate the therapeutic targets of this promising molecule. We will eschew a rigid, templated approach, instead presenting a logical and adaptive research plan that mirrors the dynamic nature of early-stage drug discovery. Our methodology is grounded in the principles of scientific integrity, emphasizing causality in experimental design and self-validating protocols to ensure the generation of reliable and actionable data.

This document will navigate from broad, high-throughput screening to pinpointed, mechanism-based validation, providing both the theoretical framework and detailed, actionable protocols. Each proposed step is supported by authoritative references, ensuring a foundation built on established and cutting-edge scientific practices.

Part 1: Initial Profiling and Hypothesis Generation

Before embarking on resource-intensive target identification campaigns, a foundational understanding of the compound's general bioactivity is paramount. This initial phase aims to generate a "biological fingerprint" of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde, guiding the direction of subsequent, more focused investigations.

High-Throughput Phenotypic Screening

Phenotypic screening allows for the unbiased discovery of a compound's effects in a cellular context, independent of any preconceived notions about its target. This approach is particularly valuable for novel compounds where the mechanism of action is entirely unknown.

A recommended starting point is a broad-based cell viability screen across a panel of diverse human cancer cell lines. The National Cancer Institute's NCI-60 panel, for instance, provides a well-characterized set of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Experimental Protocol: NCI-60 Cell Line Viability Assay

-

Cell Culture: Culture the NCI-60 cell lines according to standard protocols, typically in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: Prepare a stock solution of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a serial dilution series to achieve a range of final assay concentrations (e.g., from 0.01 µM to 100 µM).

-

Cell Plating: Seed cells into 96-well microtiter plates at a predetermined optimal density for each cell line and allow them to attach overnight.

-

Compound Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for a standard period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay to determine cell viability. A common choice is the Sulforhodamine B (SRB) assay, which measures cell protein content and thus provides an estimation of cell number.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning) values for each cell line.

The resulting data can be analyzed using tools like the NCI's COMPARE algorithm. This algorithm identifies agents with similar patterns of activity, which can provide initial clues about the compound's mechanism of action if it correlates with compounds of known function.

In Silico Target Prediction

Computational methods can be employed in parallel to wet-lab screening to generate preliminary hypotheses about potential protein targets. These methods leverage the compound's structure to predict its binding partners.

-

Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) can identify proteins that are known to bind to ligands structurally similar to our query compound. This can provide a rapid, albeit indirect, list of potential targets.

-

Reverse Docking: This technique involves docking the 3D structure of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde against a large library of protein binding sites. High-scoring interactions suggest potential binding partners.

While these in silico predictions require experimental validation, they are invaluable for prioritizing downstream efforts and designing more targeted experiments.

Part 2: Unbiased Target Identification

With a foundational understanding of the compound's phenotypic effects, the next critical phase is to identify its direct molecular binding partner(s). The following unbiased approaches are designed to pinpoint these targets without prior assumptions.

Chemical Proteomics for Direct Target Engagement

Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within the complex environment of the cellular proteome. The most common approach involves immobilizing the compound on a solid support to "fish" for its binding proteins from a cell lysate.

Experimental Workflow: Affinity-Based Protein Profiling

-

Synthesis of an Affinity Probe: A derivative of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde must be synthesized. This derivative will incorporate a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) to allow for its conjugation to a solid support (e.g., Sepharose beads). It is crucial that the modification does not abrogate the compound's biological activity.

-

Immobilization: The synthesized probe is covalently attached to the prepared beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from a cell line that has shown sensitivity to the parent compound in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a crucial control, also incubate the lysate with unconjugated beads.

-

Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution by incubating the beads with an excess of the free, unmodified 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde. Proteins that are displaced are likely specific binders.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the bands of interest are excised and subjected to in-gel digestion (typically with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were specifically enriched on the compound-conjugated beads compared to the control beads.

The following diagram illustrates the workflow for this chemical proteomics approach.

Caption: Workflow for identifying protein targets using affinity-based chemical proteomics.

Genetic Approaches for Target Deconvolution

Genetic methods, such as CRISPR-based screens, can identify genes that, when perturbed, alter a cell's sensitivity to a compound. This can reveal the target itself or critical components of the pathway in which the target functions.

A genome-wide CRISPR-Cas9 knockout screen can be performed to identify genes whose loss confers resistance to 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde. The principle is that if a gene encoding the direct target of a cytotoxic compound is knocked out, the cell will no longer be sensitive to that compound and will survive treatment.

Experimental Protocol: CRISPR-Cas9 Resistance Screen

-

Library Transduction: A population of cells (e.g., a sensitive cancer cell line) is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome.

-

Initial Population: A sample of the cells is collected to determine the initial representation of each sgRNA.

-

Compound Treatment: The remaining cells are treated with a lethal concentration of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde.

-

Selection: The treatment will kill most cells. The surviving cells are those that have acquired resistance due to the knockout of a specific gene.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cell population. The sgRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing (NGS).

-

Data Analysis: The frequency of each sgRNA in the treated population is compared to its frequency in the initial population. sgRNAs that are significantly enriched in the surviving population are considered "hits," and the genes they target are candidate resistance genes.

The top hits from this screen would represent high-confidence candidate targets or essential pathway members.

Part 3: Target Validation and Mechanism of Action

Once a list of candidate targets has been generated, a rigorous validation process is essential to confirm a direct and functionally relevant interaction.

Direct Binding Assays

The first step in validation is to confirm a direct, physical interaction between the compound and the purified candidate protein.

-

Surface Plasmon Resonance (SPR): This label-free technique can quantify the binding affinity (KD) and kinetics (kon and koff) of the interaction. The purified protein is immobilized on a sensor chip, and the compound is flowed over the surface at various concentrations.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD) and stoichiometry (n).

A successful validation in these assays would demonstrate a specific and direct interaction between 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde and the candidate protein.

Table 1: Hypothetical Binding Affinity Data

| Target Protein | Method | Binding Affinity (KD) |

| Protein X | SPR | 500 nM |

| Protein Y | ITC | 1.2 µM |

| Protein Z | SPR | No binding detected |

Functional Assays

Confirming direct binding is necessary but not sufficient. It is also crucial to demonstrate that this binding event modulates the biological function of the target protein.

The nature of this assay is entirely dependent on the identity of the validated target.

-

If the target is an enzyme: An enzymatic activity assay should be performed in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

-

If the target is a receptor: A reporter gene assay or a downstream signaling readout (e.g., phosphorylation of a substrate via Western blot) can be used to measure the compound's effect on receptor activation.

-

If the target is a protein-protein interaction mediator: A co-immunoprecipitation (Co-IP) experiment can be used to see if the compound disrupts or stabilizes the interaction.

Cellular Target Engagement

The final step is to confirm that the compound engages its target within the complex environment of a living cell.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of different temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.

-

Data Analysis: In the presence of the compound, a stabilizing interaction will result in the target protein remaining soluble at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement in a cellular context.

The following diagram illustrates the principle of CETSA.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion and Forward Outlook

The journey from a novel chemical entity to a validated therapeutic agent is complex and requires a systematic, multi-faceted approach. This guide has outlined a comprehensive strategy for the deconvolution of the therapeutic targets of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde. By integrating phenotypic screening, in silico prediction, unbiased target identification, and rigorous biophysical and cellular validation, researchers can build a compelling, data-driven case for its mechanism of action. The successful identification of a specific, druggable target will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a new class of therapeutics.

References

-

PubChem Compound Summary for CID 13837376, 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

The NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

-

Similarity Ensemble Approach (SEA). The University of California, San Francisco. [Link]

-

Chemical Proteomics. Böttcher, T. (2017). In Encyclopedia of Analytical Chemistry. [Link]

-

CRISPR-Cas9 Screens in Cancer Research. Fellmann, C., et al. (2017). Nature Reviews Cancer. [Link]

-

Surface Plasmon Resonance (SPR). Cytiva. [Link]

-

The Cellular Thermal Shift Assay for Drug Target Identification and Characterization. Martinez Molina, D., et al. (2013). Science. [Link]

The Strategic Synthesis and Therapeutic Potential of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of 1-(2-methylpropyl)-1H-indole-5-carbaldehyde and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and delve into the mechanistic underpinnings of their biological activities, with a particular focus on their emerging role as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile indole core for the discovery of novel therapeutics.

The Indole-5-Carbaldehyde Core: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it an exceptional pharmacophore.[2] The electron-rich pyrrole moiety is particularly susceptible to electrophilic substitution, offering a versatile handle for chemical modification.[2]

The introduction of a carbaldehyde group at the C5 position of the indole ring creates a valuable synthetic intermediate. This aldehyde functionality serves as a versatile anchor for the construction of a diverse library of derivatives through reactions such as condensation, reductive amination, and the formation of Schiff bases.[3] These modifications allow for the systematic exploration of the chemical space around the indole core to optimize biological activity.

Strategic Synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

The synthesis of the title compound, 1-(2-methylpropyl)-1H-indole-5-carbaldehyde, can be efficiently achieved through a two-step process: N-alkylation of the indole nitrogen followed by formylation of the C5 position. Alternatively, the order of these steps can be reversed. Below, we provide a detailed, field-proven protocol for the synthesis, emphasizing the causality behind the experimental choices.

Synthetic Pathway Overview

A logical and efficient synthetic route involves the N-alkylation of commercially available indole-5-carbaldehyde. This approach is often preferred due to the predictable regioselectivity of the alkylation at the indole nitrogen.

Caption: Synthetic route to 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde.

Detailed Experimental Protocol: N-Alkylation of Indole-5-carbaldehyde

This protocol describes the N-alkylation of indole-5-carbaldehyde with 1-bromo-2-methylpropane (isobutyl bromide).

Materials:

-

Indole-5-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-bromo-2-methylpropane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carbaldehyde (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this reaction, effectively solvating both the indole anion and the sodium cation.

-

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Causality: The strong base, NaH, deprotonates the indole nitrogen (N-H pKa ≈ 17) to form a nucleophilic indole anion. The portion-wise addition at low temperature helps to control the exothermic reaction and hydrogen gas evolution.

-

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Mechanism: The indole anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. Using a slight excess of the alkylating agent ensures complete consumption of the indole anion.

-

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Purpose: The NH₄Cl solution neutralizes any unreacted NaH.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Validation: The purity of the final product should be confirmed by TLC, and its identity verified by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

-

Structure-Activity Relationship (SAR) of N-Alkyl-Indole-5-Carbaldehyde Analogs

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole scaffold.[4] SAR studies on related compounds have revealed key insights into the structural requirements for potent bioactivity, particularly in the context of anticancer applications.

The Critical Role of the N1-Substituent

The substituent at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of these compounds.

-

N1-Alkylation: In several series of indole-based anticancer agents, the presence of a small alkyl group at the N1 position has been shown to significantly enhance cytotoxicity compared to the unsubstituted N-H analog.[2] For instance, N1-methylation has been reported to increase the potency of some indole derivatives by up to 60-fold.[2] This enhancement is likely due to a combination of factors, including increased lipophilicity, which can improve cell membrane permeability, and the creation of more favorable interactions with the biological target.

-

Steric Bulk at N1: While small alkyl groups are often beneficial, increasing the steric bulk of the N1-substituent can have a variable effect. The introduction of the 2-methylpropyl (isobutyl) group, as in our title compound, represents an interesting modification that balances increased lipophilicity with moderate steric hindrance. The branched nature of the isobutyl group may also influence the conformational preferences of the molecule, potentially leading to improved binding affinity for specific protein targets.

Modifications at the C5-Carbaldehyde Group

The aldehyde functionality at the C5 position is a key site for derivatization to explore SAR.

-

Schiff Base Formation: Condensation of the C5-aldehyde with various amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively, is a common strategy to introduce diverse chemical functionalities. These derivatives can exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3]

-

Chalcone Analogs: The C5-carbaldehyde can undergo Claisen-Schmidt condensation with substituted acetophenones to yield indole-based chalcones. These compounds have shown promise as tubulin polymerization inhibitors, inducing cell cycle arrest in the G2/M phase.[2]

Substitution on the Benzene Ring

Modifications to the benzene portion of the indole ring also significantly impact biological activity.

-

Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at positions C4, C6, or C7 can influence the electronic properties of the entire indole scaffold, affecting its interaction with biological targets.[5] For example, the presence of a bromo or methoxy group at the C5 position has been found to be important for the anticancer activity of some 3-substituted indoles.[5]

Table 1: Qualitative SAR Summary for Anticancer Indole Derivatives

| Position of Modification | Substituent Type | General Effect on Anticancer Activity | Rationale |

| N1 | Small Alkyl (e.g., -CH₃) | Generally increases potency[2] | Increased lipophilicity, improved target engagement. |

| N1 | Bulky Alkyl (e.g., -isobutyl) | Variable, requires empirical testing | Balances lipophilicity and steric effects. |

| C5 | Schiff Base/Hydrazone | Can confer broad bioactivity[3] | Introduces diverse functional groups for target interaction. |

| C5 | Chalcone Moiety | Potent tubulin polymerization inhibition[2] | Mimics known tubulin inhibitors. |

| Benzene Ring | Halogens, -OCH₃ | Can enhance potency[5] | Modulates electronic properties and can form specific interactions. |

Mechanistic Insights: Targeting Cancer Cell Proliferation

While the precise mechanism of action for 1-(2-methylpropyl)-1H-indole-5-carbaldehyde itself is not yet extensively reported, its structural analogs have been shown to exert their anticancer effects through various well-established mechanisms.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Indole-based compounds can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Inhibition of Topoisomerase II

Another important anticancer mechanism for some indole derivatives is the inhibition of topoisomerase II.[6] This essential enzyme is responsible for managing DNA tangles and supercoils during replication and transcription.

By inhibiting topoisomerase II, these compounds can lead to the accumulation of DNA double-strand breaks, which are highly cytotoxic and trigger an apoptotic response.[6]

Future Directions and Conclusion

The 1-(2-methylpropyl)-1H-indole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the rich possibilities for derivatization, makes it an attractive platform for medicinal chemists.

Future research should focus on:

-

Systematic SAR studies: A comprehensive library of analogs with diverse substituents at the N1 position and various modifications of the C5-carbaldehyde should be synthesized and evaluated to build a robust SAR model.

-

Target identification and validation: While tubulin and topoisomerase are likely targets, further studies are needed to identify the specific molecular targets of new analogs and to validate their engagement in cellular and in vivo models.

-

Pharmacokinetic profiling: Promising lead compounds should be subjected to ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties and to guide further optimization.

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

-

3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. [Link]

-

One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. PMC. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

INDOLE. Organic Syntheses Procedure. [Link]

-

A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

-

Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. [Link]

-

Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. Perelman School of Medicine at the University of Pennsylvania. [Link]

-

Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. [Link]

-

Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. The Royal Society of Chemistry. [Link]

-

Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]

-

Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

[1]

Abstract & Strategic Overview

The target molecule, 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde , is a critical pharmacophore intermediate, often utilized in the development of synthetic cannabinoids (e.g., JWH-018 analogues) and antimigraine agents.[1]

Synthesizing N-alkylated indoles carrying electron-withdrawing groups (EWGs) like aldehydes presents a specific kinetic challenge. While the C5-formyl group increases the acidity of the N-H bond (facilitating deprotonation), it simultaneously delocalizes the negative charge of the resulting anion, reducing nucleophilicity. Furthermore, the isobutyl group (2-methylpropyl) introduces steric hindrance at the

This protocol details an optimized Cesium Carbonate (

Retrosynthetic Analysis & Reaction Logic

The synthesis is a convergent disconnection at the N1-C(

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity starting materials.

Critical Process Parameters (CPPs)

-

Solvent Polarity:

-Dimethylformamide (DMF) is essential. Its high dielectric constant promotes the dissociation of the -

The "Cesium Effect":

is superior to -

Finkelstein Catalysis: The addition of Potassium Iodide (KI) generates the in situ isobutyl iodide, which is a significantly better leaving group than bromide, overcoming the steric hindrance of the isobutyl chain.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (Example) | Role |

| Indole-5-carbaldehyde | 145.16 | 1.0 | 5.00 g (34.4 mmol) | Substrate |

| 1-Bromo-2-methylpropane | 137.02 | 1.5 | 7.08 g (5.6 mL) | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | 22.4 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.57 g | Catalyst |

| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Charge the flask with Indole-5-carbaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

-

Deprotonation: Add

(22.4 g) in a single portion. The suspension may turn yellow/orange, indicating the formation of the indolyl anion. Stir for 15 minutes at ambient temperature. -

Addition: Add Potassium Iodide (0.57 g) followed by the dropwise addition of 1-Bromo-2-methylpropane (5.6 mL) via syringe.

Phase 2: Reaction & Monitoring[1]

-

Heating: Heat the reaction mixture to 80°C .

-

Note: The boiling point of isobutyl bromide is ~91°C. Do not exceed 90°C to prevent loss of electrophile.

-

-

Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

Phase 3: Workup & Isolation[1]

-

Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing Ice-Water (200 mL) with vigorous stirring.

-

Observation: The product should precipitate as a solid or a viscous oil.[1]

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

-

Washing: Wash the combined organic layers efficiently to remove DMF:

-

Water (2 x 50 mL)

-

Brine (saturated NaCl, 1 x 50 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude residue.

Phase 4: Purification[1]

Process Logic & Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters:

-

Physical State: Pale yellow to off-white solid.[1]

-

NMR (400 MHz,

- 9.98 (s, 1H, CHO ) – Diagnostic aldehyde peak.

- 8.15 (d, 1H, Ar-H4) – Deshielded by carbonyl.

-

3.95 (d, 2H,

-

2.15 (m, 1H,

-

0.92 (d, 6H,

-

IR Spectroscopy:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of isobutyl group.[1] | Add 0.5 eq. KI (Finkelstein condition) or increase temp to 90°C (use sealed tube if boiling). |

| O-Alkylation (Rare) | Reaction at oxygen of enolate.[1] | Unlikely for aldehydes.[1] Ensure solvent is DMF (promotes N-alkylation via "soft" nucleophile character).[1] |

| Product is Oil | Residual DMF or impurities.[1] | High vacuum drying (>4h). Attempt trituration with cold pentane. |

| Dark Coloration | Oxidation of indole ring.[1][7][8] | Ensure inert atmosphere ( |

Safety & Handling

References

- General Indole Alkylation:Organic Syntheses, Coll. Vol. 10, p.496 (2004); Vol. 78, p.51 (2002).

-

Cesium Base Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate mediated N-alkylation of indoles."[1] Journal of Practical Chemistry, 341(2), 186-190. Link

-

Indole-5-carbaldehyde Properties: PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde.[1] Link

-

Finkelstein/Alkylation Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Mechanistic grounding for KI acceleration).

Sources

- 1. 1196-69-6|Indole-5-carboxaldehyde|BLD Pharm [bldpharm.com]

- 2. orgsyn.org [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

Strategic Utilization of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde in Medicinal Chemistry

[1]

Part 1: Strategic Overview & Application Context

The "Privileged" Indole Scaffold in Drug Discovery

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (CAS: 1602500-13-9), also known as 1-isobutyl-1H-indole-5-carbaldehyde , represents a specialized building block in the medicinal chemist’s arsenal.[1] While the indole nucleus is ubiquitous in FDA-approved drugs—ranging from Indomethacin (NSAID) to Vincristine (anticancer)—the specific functionalization at the N1 and C5 positions offers unique advantages for Structure-Activity Relationship (SAR) optimization.[1]

Why this specific molecule?

-

Lipophilicity Modulation (LogP): The N-isobutyl group adds a precise hydrophobic vector.[1] Unlike a simple methyl group, the isobutyl moiety fills larger hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) while avoiding the metabolic liability of longer linear alkyl chains (n-butyl/n-pentyl) often associated with rapid oxidation.[1]

-

C5-Formyl "Warhead" Handle: The C5 position of the indole ring is electronically distinct from the highly reactive C3 position.[1] An aldehyde at C5 serves as a stable, versatile electrophile for generating libraries of:

Key Application Domains

-

Anticancer Therapeutics: 5-substituted indoles are critical intermediates for Aurora Kinase A inhibitors and Tubulin polymerization inhibitors .[1] The 5-formyl group allows for the extension of the pi-system, critical for intercalating into DNA or binding to the colchicine site of tubulin.[1]

-

Cannabinoid Receptor Ligands: While classical JWH-series cannabinoids are 3-substituted, emerging SAR studies explore 1,5-disubstituted indoles to modulate CB2 selectivity and metabolic stability, moving away from the psychotropic effects associated with CB1 activation.

-

Beta-Amyloid Probes: The aldehyde is a precursor to conjugated systems used as fluorescent probes for detecting amyloid plaques in Alzheimer's research.[1]

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Rationale: Direct Vilsmeier-Haack formylation of N-isobutylindole typically favors the C3 position due to the inherent nucleophilicity of the pyrrole ring.[1] To obtain the C5-isomer efficiently, the most robust route is the N-alkylation of the commercially available Indole-5-carbaldehyde .[1]

Reagents:

-

1-Bromo-2-methylpropane (Isobutyl bromide)[1]

-

Cesium Carbonate (

) or Sodium Hydride (NaH)[1] -

N,N-Dimethylformamide (DMF, Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

-

Solubilization: Dissolve Indole-5-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation:

-

Option A (Mild/Scalable): Add

(4.88 g, 15 mmol). Stir at room temperature for 30 minutes. -

Option B (Fast): Cool to 0°C, add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 15 min until gas evolution ceases.

-

-

Alkylation: Add Isobutyl bromide (1.6 mL, 15 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (

) should disappear, replaced by a higher running spot ( -

Workup:

-

Purification: The crude oil is typically pure enough for downstream use.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 80:20).[1]

Self-Validating Analytical Check:

-

1H NMR (400 MHz,

): Look for the disappearance of the broad NH singlet (~8.5 ppm).[1] Confirm the presence of the aldehyde singlet (~10.0 ppm), the aromatic region (7.3–8.2 ppm), and the new isobutyl signals: doublet (~0.9 ppm, 6H), multiplet (~2.1 ppm, 1H), and doublet (~3.9 ppm, 2H,

Protocol B: Application — Synthesis of Bioactive Indolochalcones

Rationale: The Claisen-Schmidt condensation utilizes the C5-aldehyde to create an

Reagents:

-

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (Product from Protocol A)[1]

-

Acetophenone (or substituted derivative)[1]

-

Ethanol (EtOH)[1]

-

Sodium Hydroxide (NaOH, 40% aq)[1]

Methodology:

-

Dissolve the indole aldehyde (1.0 eq) and acetophenone (1.0 eq) in EtOH (5 mL/mmol).

-

Add NaOH (40% aq) (5.0 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

Observation: A precipitate (often yellow/orange) usually forms.[1]

-

Isolation: Filter the solid, wash with cold EtOH and water. Recrystallize from EtOH/DMF if needed.

Part 3: Visualization & Logic[1]

Workflow: From Scaffold to Lead Compound

The following diagram illustrates the strategic flow from the raw building block to diverse therapeutic classes.

Caption: Synthetic workflow transforming the precursor into the N-isobutyl core, branching into three major medicinal chemistry campaigns.

SAR Logic: The Role of the Isobutyl Group

This diagram explains why the isobutyl group is chosen over other alkyl chains in medicinal chemistry optimization.

Caption: SAR rationale for N-isobutyl selection: balancing steric fit, bioavailability, and metabolic resistance.

Part 4: Technical Specifications & Safety

Physical & Chemical Properties (Predicted)[1]

-

Molecular Formula:

[1] -

Molecular Weight: 201.27 g/mol [1]

-

Physical State: Pale yellow oil or low-melting solid (dependent on purity).[1]

-

Solubility: Soluble in DCM, EtOAc, DMSO, DMF.[1] Insoluble in water.[1]

-

Stability: Aldehydes are susceptible to oxidation to carboxylic acids. Store under inert atmosphere (Argon) at -20°C.

Safety & Handling (E-E-A-T)

References

-

PubChem. (n.d.).[1] Indole-5-carboxaldehyde | C9H7NO.[1][2][4] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

-

Kumar, S., et al. (2013).[1] Synthesis and biological evaluation of some new indole derivatives. Der Pharma Chemica, 5(5), 183-189.[1] (Demonstrates general N-alkylation and functionalization protocols for indole-aldehydes).

Application Notes & Protocols: The Strategic Utility of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde in Medicinal Chemistry and Organic Synthesis

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde as a pivotal chemical intermediate. The indole scaffold is a cornerstone in numerous biologically active compounds, and strategic functionalization at the N-1 and C-5 positions offers a powerful approach to modulate pharmacological properties. The introduction of an isobutyl group at the N-1 position can enhance lipophilicity and influence binding interactions, while the C-5 carbaldehyde serves as a versatile handle for a wide array of synthetic transformations. These application notes detail the synthesis of this intermediate and provide validated protocols for its use in constructing complex molecular architectures with therapeutic potential.

Introduction: The Significance of N-Alkylated Indole-5-Carbaldehydes

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The functionalization of the indole core is a key strategy for optimizing biological activity.

Specifically, the aldehyde group at the C-5 position of the indole ring is a versatile functional group that can be readily transformed into a wide range of other functionalities.[3][4] This makes indole-5-carboxaldehyde and its derivatives valuable building blocks in organic synthesis.[4][5] They serve as precursors for the synthesis of compounds with potential anti-inflammatory, antimicrobial, and antitumor properties.[3]

Alkylation at the N-1 position of the indole nitrogen is a common strategy to enhance metabolic stability and modulate the electronic and steric properties of the molecule, which can significantly impact its biological activity.[6][7] The isobutyl group, in particular, introduces a moderate degree of lipophilicity, which can improve cell membrane permeability and influence protein-ligand binding.

This guide focuses on 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde, a key intermediate that combines the synthetic versatility of the C-5 aldehyde with the property-modulating effects of the N-1 isobutyl group.

Synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

The most direct and common route to synthesize 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is through the N-alkylation of commercially available indole-5-carboxaldehyde. This reaction typically proceeds via an S_N2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking an isobutyl halide or a related electrophile.

Protocol 1: Synthesis via N-Alkylation

This protocol describes the synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde from indole-5-carboxaldehyde and 1-bromo-2-methylpropane.

Materials:

-

Indole-5-carboxaldehyde

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromo-2-methylpropane (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base sufficient to deprotonate the indole nitrogen, initiating the nucleophilic attack on the alkyl halide.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Applications in a Synthetic Workflow

The aldehyde functionality of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecules. The following protocols outline some of the key reactions where this intermediate can be employed.

Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an active methylene compound condenses with an aldehyde. This reaction is widely used to synthesize electron-deficient alkenes, which are valuable precursors for various heterocyclic compounds and can exhibit biological activity themselves.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

-

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Application 2: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a two-step process that transforms an aldehyde into an amine. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This is a fundamental transformation in medicinal chemistry for introducing basic nitrogen atoms, which are often crucial for receptor binding and improving pharmacokinetic properties.

Protocol 3: Reductive Amination with a Primary Amine

Materials:

-

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

-

A primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for an additional 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the starting aldehyde.

-

Catalyst: Acetic acid catalyzes the formation of the imine intermediate.

Application 3: Wittig Reaction for Olefination

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating C=C double bonds with predictable stereochemistry.

Protocol 4: Wittig Reaction with a Stabilized Ylide

Materials:

-

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

-

A stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Toluene or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde (1.0 eq) and the stabilized Wittig reagent (1.1 eq) in toluene or THF.

-

Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding (E)-alkene.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways discussed in this guide.

Caption: Synthetic utility of the intermediate.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Appearance |

| Indole-5-carboxaldehyde | C₉H₇NO | 145.16 | Yellowish-brown crystalline powder[4] |

| 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde | C₁₃H₁₅NO | 201.27 | Expected to be a solid or oil |

| 1-Methyl-1H-indole-5-carbaldehyde | C₁₀H₉NO | 159.18[8] | - |

Safety and Handling

Indole derivatives, especially aldehydes, should be handled with care in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent skin and eye contact.[5] Store the compound in a cool, dry place away from light and incompatible materials.[3][9]

References

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Available at: [Link]

-

Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Available at: [Link]

-

MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

-

MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available at: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7537534, 1-methyl-1H-indole-5-carbaldehyde. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

-

Academia.edu. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-methyl-1H-indole-5-carbaldehyde | C10H9NO | CID 7537534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

The Versatile Building Block: Experimental Applications of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Introduction: Unlocking the Potential of N-Alkylated Indole-5-carbaldehydes

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's biological activity. Among the various substituted indoles, N-alkylated indole-5-carbaldehydes represent a particularly valuable class of synthetic intermediates. The introduction of an alkyl group at the N-1 position can enhance lipophilicity and modulate binding interactions with biological targets, while the C-5 carbaldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations.[2][3]

This guide provides a detailed exploration of the experimental applications of a specific, yet representative, member of this class: 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde . While this particular molecule may not be extensively documented in the public domain, its synthesis and potential applications can be confidently extrapolated from well-established principles of indole chemistry. We will provide robust, field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage this building block in their drug discovery and development endeavors.

Physicochemical Properties & Handling

A summary of the key physicochemical properties of the parent compound, indole-5-carbaldehyde, is provided below. The N-isobutyl substitution is expected to increase the molecular weight and lipophilicity.

| Property | Value (Indole-5-carbaldehyde) | Expected Change with N-isobutyl group |

| Molecular Formula | C₉H₇NO[4] | C₁₃H₁₅NO |

| Molecular Weight | 145.16 g/mol [4] | 201.27 g/mol |

| Melting Point | 100-103 °C[1] | Likely to be lower, potentially an oil |

| Appearance | Yellowish-brown crystalline powder[5] | Expected to be a pale yellow oil or low-melting solid |

| Solubility | Insoluble in water[1] | Expected to have lower water solubility |

Safety and Handling: 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[1]

Synthesis of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde: A Detailed Protocol